Iofendylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of iofendylate involves the esterification of 10-undecenoic acid with 4-iodophenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Iofendylate primarily undergoes substitution reactions due to the presence of the iodine atom on the aromatic ring. It can also participate in ester hydrolysis under acidic or basic conditions to yield 10-undecenoic acid and 4-iodophenol .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under mild conditions.

Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 4-hydroxyphenyl undecanoate.

Ester Hydrolysis: The major products are 10-undecenoic acid and 4-iodophenol.

Applications De Recherche Scientifique

Historical Context and Chemical Properties

Iofendylate was introduced as a contrast medium in the mid-20th century for myelographic procedures. Its lipophilic nature allowed it to provide clear imaging results; however, its persistence in the body raised significant safety concerns. The compound is synthesized through the reaction of iodinated phenolic compounds with fatty acids, forming an ester bond that contributes to its oily properties .

Primary Applications

-

Myelography :

- Purpose : this compound was primarily used for visualizing spinal tumors and abnormalities during myelography.

- Method : Administered into the subarachnoid space, it enhances radiographic images by increasing contrast.

- Outcomes : Successful identification of spinal tumors and lesions has been documented; however, complications such as arachnoiditis due to incomplete removal have been reported .

-

Neurological Diagnostics :

- Case Studies : Various case reports highlight adverse effects associated with this compound use. For instance, a documented case involved cranial polyneuropathy following administration during myelography, illustrating potential long-term complications .

- Intracranial Migration : Unusual cases have shown that remnants of this compound can migrate into the intracranial space decades after administration, leading to complications like chemical meningitis .

Comparative Analysis with Other Agents

With advancements in imaging technology and the introduction of water-soluble contrast agents such as metrizamide and iohexol, the use of this compound has significantly declined. Below is a comparative table highlighting key differences:

| Compound Name | Type | Solubility | Use Case | Unique Features |

|---|---|---|---|---|

| This compound | Oil-based contrast agent | Lipophilic | Myelography | Persistent in body; risk of arachnoiditis |

| Metrizamide | Water-soluble contrast | Hydrophilic | Spinal imaging | Easily eliminated from body |

| Iohexol | Non-ionic contrast agent | Water-soluble | General radiography | Fewer allergic reactions |

| Iopamidol | Non-ionic contrast agent | Water-soluble | Various modalities | Low osmolality; better safety profile |

Safety Concerns and Adverse Effects

The primary drawbacks of using this compound include:

- Arachnoiditis : A painful condition resulting from residual oil in the subarachnoid space.

- Chemical Meningitis : Documented cases indicate that this compound can cause inflammation leading to neurological deficits .

- Long-term Persistence : The compound can remain in the body for decades, complicating future imaging and potentially leading to chronic pain syndromes .

Mécanisme D'action

Iofendylate functions as a radiographic and magnetic resonance contrast agent by enhancing the visibility of the spinal cord and brain during imaging procedures. Its high lipophilicity allows it to remain in the subarachnoid space, providing a clear contrast against the surrounding tissues . this same property can lead to complications if the compound is not adequately removed from the body .

Comparaison Avec Des Composés Similaires

Metrizamide: A water-soluble contrast agent that replaced iofendylate due to its safer profile.

Iohexol: Another water-soluble contrast agent used for similar imaging purposes.

Comparison: this compound is unique in its high lipophilicity, which provided excellent contrast during imaging but also posed significant risks if not removed from the body. In contrast, metrizamide and iohexol are water-soluble, making them safer alternatives as they can be naturally excreted by the body without the need for manual removal .

Activité Biologique

Iofendylate, a lipophilic compound with the molecular formula and a molar mass of 416.343 g/mol, was primarily used as a contrast agent in myelography, aiding in the visualization of spinal tumors and abnormalities. Despite its utility in imaging, the compound has been associated with significant adverse effects, particularly due to its persistence in the body following procedures.

This compound functions as a myelographic oil-ester, enhancing visibility during radiological procedures. It is injected into the subarachnoid space, where it provides contrast by appearing as a hyperdense substance on imaging studies. The hyperbaric nature of this compound allows it to migrate within the spinal canal, which can lead to complications such as adhesive arachnoiditis—a painful condition caused by inflammation of the spinal cord membranes due to residual contrast material .

2. Adverse Effects and Complications

The biological activity of this compound is not without risks. Notably, incomplete removal after myelography can lead to:

- Adhesive Arachnoiditis : A condition characterized by scarring and inflammation of the arachnoid membrane, potentially resulting in chronic pain and neurological deficits.

- Cranial Polyneuropathy : Documented cases have shown that patients may develop simultaneous dysfunction of multiple peripheral nerves following procedures involving iofendylate .

- Intrathecal Migration : There have been reports of this compound migrating within the central nervous system, leading to complications such as hydrocephalus or chronic cerebrospinal fluid pressure issues .

3. Case Studies

Several case studies highlight the complications associated with this compound:

4. Pharmacological Profile

This compound's pharmacological properties include:

- Indications : Primarily indicated for locating spinal tumors through myelography.

- Contraindications : Its use is contraindicated in patients with known allergies to iodinated contrast agents or those with certain neurological conditions .

- Pharmacodynamics : The compound exhibits a high signal intensity on MRI following administration, allowing for effective imaging but also posing risks for long-term retention and associated complications .

5. Conclusion

This compound has played a significant role in medical imaging, particularly in diagnosing spinal conditions. However, its biological activity is marred by potential adverse effects that necessitate careful consideration in clinical practice. The decline in its use since the late 1970s can be attributed to the advent of safer, water-soluble contrast agents and advancements in imaging technology that reduce the need for such persistent compounds.

Propriétés

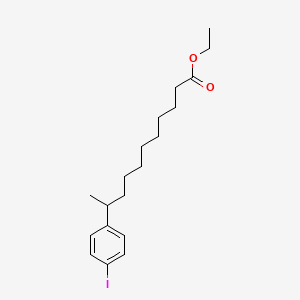

IUPAC Name |

ethyl 10-(4-iodophenyl)undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29IO2/c1-3-22-19(21)11-9-7-5-4-6-8-10-16(2)17-12-14-18(20)15-13-17/h12-16H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYLQVBQIBQVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052869 | |

| Record name | p-Iophendylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER; VERY SLIGHTLY SOL IN WATER | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.240-1.263 @ 20 DEG/20 °C | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO PALE YELLOW, VISCOUS LIQUID | |

CAS No. |

99-79-6 | |

| Record name | Iophendylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iofendylate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iophendylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iofendylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 10-(4-IODOPHENYL)UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3I57K9UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.